molecular formula C13H14ClFO4 B067773 Diethyl 2-(2-chloro-6-fluorophenyl)malonate CAS No. 190521-88-1

Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Cat. No.: B067773
CAS No.: 190521-88-1
M. Wt: 288.7 g/mol
InChI Key: CYTSAIIWPRPCIU-UHFFFAOYSA-N
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Description

Diethyl 2-(2-chloro-6-fluorophenyl)malonate (CAS: 190521-88-1) is a fluorinated and chlorinated malonate ester with the molecular formula C₁₃H₁₃ClFO₄ (calculated based on structural analogs). It serves as a critical intermediate in pharmaceutical synthesis, particularly for thrombin inhibitors, as demonstrated by Player et al. . The compound features a malonate core substituted with a 2-chloro-6-fluorophenyl group, which enhances its reactivity in nucleophilic substitutions and decarboxylation reactions. Its synthesis involves a multi-step protocol starting from nitrobenzene and diethyl malonate, followed by decarboxylation (LiCl), aromatic substitution, Sandmeyer reaction (tert-butyl nitrite, CuCl₂), and deprotection . The chloro and fluoro substituents improve metabolic stability and binding affinity in target biomolecules, making it valuable in medicinal chemistry.

Properties

IUPAC Name

diethyl 2-(2-chloro-6-fluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTSAIIWPRPCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382191
Record name Diethyl 2-(2-chloro-6-fluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190521-88-1
Record name Diethyl 2-(2-chloro-6-fluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

The foundational step in synthesizing diethyl 2-(2-chloro-6-fluorophenyl)malonate involves the Knoevenagel condensation between 2-chloro-6-fluorobenzaldehyde and diethyl malonate. This reaction forms the α,β-unsaturated malonate core through a base-catalyzed mechanism. Bovine serum albumin (BSA) immobilized on epoxy-functionalized polymeric supports (e.g., Immobead IB-350) has emerged as an efficient catalyst, enabling reactions at room temperature in dimethyl sulfoxide (DMSO). The immobilized BSA facilitates a 85–89% yield of the condensed product, which is subsequently extracted with heptane and purified via lipase treatment.

Reaction Conditions :

  • Catalyst : Immobilized BSA (0.5–1.0 mol%)

  • Solvent : DMSO (enables solubility of aromatic aldehydes)

  • Temperature : 25–30°C (prevents side reactions like retro-aldol decomposition)

  • Workup : Heptane extraction followed by Candida antarctica lipase CAL B treatment for esterification.

Halogenation and Functionalization

The introduction of chloro and fluoro substituents occurs via Sandmeyer reactions or direct electrophilic substitution. A scalable protocol involves treating dimethyl malonate with sulfuryl chloride (SO₂Cl₂) under neat conditions at 40–45°C for 5 hours, achieving an 85% yield of dimethyl 2-chloromalonate. For the fluorophenyl group, a decarboxylation step using lithium chloride (LiCl) in acetonitrile (CH₃CN) is employed, followed by copper(II)-mediated aromatic substitution.

Key Parameters for Halogenation :

ParameterValue/RangeImpact on Yield/Purity
SO₂Cl₂ Equivalents1.2–1.5 eqMinimizes dichloro impurities
Reaction Time5 hoursPrevents over-halogenation
SolventNeat or CH₃CNEnhances electrophilic reactivity

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences reaction rates and selectivity. Polar aprotic solvents like DMSO accelerate Knoevenagel condensation by stabilizing enolate intermediates, while THF slows the reaction, favoring controlled growth of the malonate core. Elevated temperatures (80–100°C) are required for alkylation steps to overcome steric hindrance from the 2-chloro-6-fluorophenyl group.

Impurity Control

The primary impurity, dimethyl 2,2-dichloromalonate, forms via over-chlorination. A silica-plug filtration method effectively removes this impurity, increasing purity from 90% to >95% without fractional distillation. Reprocessing crude product with ethyl acetate and silica gel (60–120 mesh) reduces dichloro content to <1%.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale synthesis employs continuous flow reactors to maintain precise temperature control (40–45°C) and efficient mixing. A typical setup involves:

  • Reactor Type : Tubular flow reactor with static mixers

  • Throughput : 24.71 kg/batch

  • Yield : 98% with 90.3% GC purity before reprocessing.

Recycling and Sustainability

Immobilized BSA and DMSO are recycled up to five times without activity loss, reducing waste and costs. Heptane from extraction steps is distilled and reused, aligning with green chemistry principles.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

Proton Environmentδ (ppm)MultiplicityAssignment
Aromatic H (C₆H₃ClF)7.40–7.55m (2H)Phenyl ring
Malonate CH5.30s (1H)Central methine
Ethyl OCH₂4.30q (4H)Ester groups

IR (neat) :

  • 1754 cm⁻¹ (C=O stretch, ester)

  • 1571 cm⁻¹ (C=C stretch, α,β-unsaturated ester).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying residual dimethyl malonate (<6%) and dichloro impurities (<5%). High-performance liquid chromatography (HPLC) using C18 columns confirms >99% purity post-reprocessing .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-chloro-6-fluorophenyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(2-methoxy-6-fluorophenyl)malonate.

    Hydrolysis: Diethyl 2-(2-chloro-6-fluorophenyl)malonic acid.

    Reduction: Diethyl 2-(2-chloro-6-fluorophenyl)malonyl alcohol.

Scientific Research Applications

Chemistry

In the field of organic chemistry, Diethyl 2-(2-chloro-6-fluorophenyl)malonate serves as a versatile building block for the synthesis of complex molecules. It can undergo various chemical reactions such as:

  • Nucleophilic Substitution : The chloro group can be replaced with nucleophiles to create derivatives with diverse functional groups.
  • Condensation Reactions : It can participate in reactions to form larger molecular frameworks, which are crucial for developing new materials or pharmaceuticals.

Biology

Biologically, this compound is used to investigate the effects of specific chemical modifications on biological systems. It has been utilized to create analogs of biologically active molecules, allowing researchers to explore their biological activity and therapeutic potential.

  • Antitumor Activity : Studies have indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated the ability to bind to DNA and exhibit antimicrobial effects, making them candidates for further exploration in drug development.

Medicine

In medicinal chemistry, this compound is significant for drug discovery and development. Its derivatives are tested for efficacy against diseases such as cancer and infections.

  • Potential Therapeutics : The compound's ability to interact with molecular targets like enzymes or receptors positions it as a candidate for developing new therapeutic agents.

Industry

The compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for use in:

  • Coatings and Adhesives : The reactivity of the compound allows it to be incorporated into formulations that require specific performance characteristics.
  • Chemical Synthesis : It acts as an intermediate in the production of other valuable chemical products.

Case Study 1: Antitumor Activity

Research conducted on derivatives of this compound revealed significant antitumor activity against several cancer cell lines. For example, a study demonstrated that certain derivatives inhibited proliferation by targeting specific pathways involved in cell division.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of compounds related to this compound. The findings indicated that these compounds could effectively bind to bacterial DNA, leading to inhibition of growth and suggesting their potential use as antimicrobial agents.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context of its use. The pathways involved often include those related to metabolic processes and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, synthesis routes, and applications of Diethyl 2-(2-chloro-6-fluorophenyl)malonate and its analogs:

Compound Name CAS Number Substituents Synthesis Method Key Applications References
This compound 190521-88-1 2-Cl, 6-F on phenyl ring Sandmeyer reaction, decarboxylation Thrombin inhibitors
Diethyl 2-(perfluorophenyl)malonate Not reported Perfluorophenyl (C₆F₅) Nucleophilic substitution (C₆F₆, NaH) Coordination chemistry ligands
Diethyl 2-phenylmalonate 83-13-6 Phenyl (C₆H₅) Esterification of malonic acid Pharmaceutical intermediates, education
Diethyl 2-(2-phenylacetyl)malonate 20320-59-6 Phenylacetyl (C₆H₅CH₂CO) Condensation of phenylacetic acid Analgesics, anticonvulsants
Diethyl 2,4-dichlorophenyl malonate Not reported 2-Cl, 4-Cl on phenyl ring Not specified (likely similar to target) Agrochemical intermediates

Reactivity and Stability

  • Hydrolysis Behavior :

    • The perfluorophenyl analog resists hydrolysis under basic or acidic conditions, yielding 2-(perfluorophenyl)acetic acid instead of the expected malonic acid due to steric and electronic effects .
    • In contrast, This compound undergoes controlled hydrolysis to release malonic acid derivatives, crucial for further functionalization in drug synthesis .
  • Substituent Effects: Electron-withdrawing groups (Cl, F) enhance electrophilicity, facilitating nucleophilic substitutions. For example, the target compound’s chloro-fluoro substituents improve reactivity in Sandmeyer reactions compared to non-halogenated analogs like Diethyl 2-phenylmalonate . Bulkier groups (e.g., perfluorophenyl) hinder hydrolysis and decarboxylation but increase thermal stability .

Biological Activity

Diethyl 2-(2-chloro-6-fluorophenyl)malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound possesses a unique molecular structure characterized by the presence of a diethyl malonate backbone and a chloro-6-fluorophenyl substituent. Its molecular formula is C12H14ClFNO4C_{12}H_{14}ClFNO_4. The synthesis of this compound typically involves the reaction of diethyl malonate with 2-chloro-6-fluorobenzaldehyde through a series of condensation reactions, often using catalysts to enhance yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. This compound has been shown to exhibit:

  • Antitumor Activity : It inhibits cell proliferation in several cancer cell lines, potentially through the modulation of cell cycle pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Neuroprotective Properties : Preliminary studies suggest that it may stabilize microtubules, which is crucial in preventing neurodegenerative processes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of this compound. For instance:

ModificationBiological ActivityReference
Addition of electron-withdrawing groupsIncreased antitumor activity
Alteration of the alkyl chain lengthAffecting solubility and bioavailability
Substitution on the phenyl ringModulating COX inhibition potency

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluated the efficacy of this compound against human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. This suggests potential for development as an anticancer agent.
  • Anti-inflammatory Studies :
    In vitro assays demonstrated that this compound significantly inhibited COX-1 and COX-2 enzymes, with IC50 values comparable to established NSAIDs. This positions it as a candidate for further development in treating inflammatory diseases.
  • Neuroprotective Effects :
    Research involving animal models of tauopathies showed that treatment with this compound resulted in reduced axonal dystrophy and improved microtubule stability. These findings highlight its potential application in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl 2-(2-chloro-6-fluorophenyl)malonate, and how can experimental conditions be optimized?

  • Methodological Answer : A widely cited protocol involves a multi-step synthesis starting with nitrobenzene and diethyl malonate. Key steps include:

Decarboxylation in the presence of LiCl to generate aryl fluorides.

Sandmeyer reaction (using tert-butyl nitrite and CuCl₂ in CH₃CN) for halogenation .

Deprotection of ester groups followed by functionalization (e.g., O-guanidine coupling) .

  • Optimization Tips :

  • Use pulsed EPR to monitor radical intermediates during decarboxylation .
  • Adjust solvent polarity (e.g., THF vs. CH₃CN) to control reaction rates .

Q. How can NMR spectroscopy be used to characterize this compound?

  • Expected Spectral Data :

Proton Positionδ (ppm)MultiplicityReference
Aromatic H7.40–7.55m (2H)
Malonate CH5.30s (1H)
Ethyl OCH₂4.30q (4H)
  • Advanced Techniques :
  • Use ¹³C DEPT to confirm quaternary carbons in the malonate backbone .

Q. What are the typical alkylation strategies for modifying the α-position of diethyl malonate derivatives?

  • Method : Generate the enolate using NaH or LDA, then react with alkyl halides (e.g., benzyl bromide).
  • Example : Diethyl 2-(2-bromobenzyl)malonate was synthesized via Buchwald-Hartwig coupling, achieving >70% yield .
  • Key Consideration : Steric hindrance from the 2-chloro-6-fluorophenyl group may require elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrolysis outcomes for diethyl 2-(perfluorophenyl)malonate derivatives?

  • Contradiction : Hydrolysis under basic or acidic conditions failed to yield 2-(perfluorophenyl)malonic acid but produced 2-(perfluorophenyl)acetic acid (63% yield) with HBr/AcOH .
  • Mechanistic Insight :

  • The malonate ester undergoes decarboxylation under acidic conditions due to electron-withdrawing effects of perfluoro groups .
    • Experimental Validation :
  • Compare IR spectra of sorbed malonate species to confirm ternary metal-bridging complexes .

Q. What catalytic systems enable enantioselective decarboxylative protonation of diethyl malonate derivatives?

  • Approach : Use PLE (pig liver esterase) isoenzymes for stereochemical control.
  • Case Study : PLE2-6 homology models predict substrate binding in hydrophobic tunnels, enabling >90% ee for heteroaryl malonates .
  • Optimization :

  • Screen co-solvents (e.g., PEG200) to enhance enzyme stability .
  • Monitor reaction progress via chiral HPLC .

Q. How can divergent C–H functionalization of diethyl malonate derivatives be achieved using radical intermediates?

  • Strategy : Employ Mn(III)-mediated radical addition to olefins (e.g., cyclopropanes or alkynes).
  • Example : Diethyl 2-(cyclopropylmethyl)malonate was synthesized via Mn(OAc)₃-catalyzed cyclopropanation (85% yield) .
  • Key Data :

SubstrateProduct YieldHRMS (m/z)
Cyclopropane derivative85%215.0821

Q. Why do reactions of diethyl 2-(ethoxymethylene)malonate with cyanoacetanilides yield unexpected 2-aminopyridines instead of hydroxycarboxylates?

  • Mechanistic Pathway :

Ethoxymethylene group acts as a 1,2-dipole , facilitating [4+2] cycloaddition with cyanoacetanilides .

Sodium ethoxide catalyzes tautomerization to form enamine intermediates .

  • Mitigation :

  • Use Lewis acids (e.g., ZnCl₂) to stabilize carboxylate products .

Data Contradiction Analysis Table

ObservationConflicting EvidenceProposed Resolution
Hydrolysis yields acetic acid, not malonic acid vs. Fluorine's electron-withdrawing effect promotes decarboxylation
Divergent alkylation pathways for malonate esters vs. Radical vs. ionic mechanisms depend on catalyst choice

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